molecular formula C13H16N4O B15091159 5-Amino-N-(1-ethyl-1H-pyrazol-4-yl)-2-methylbenzamide

5-Amino-N-(1-ethyl-1H-pyrazol-4-yl)-2-methylbenzamide

Cat. No.: B15091159
M. Wt: 244.29 g/mol
InChI Key: JSCDGUDYLXJDGN-UHFFFAOYSA-N
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Description

5-Amino-N-(1-ethyl-1H-pyrazol-4-yl)-2-methylbenzamide is a compound that belongs to the class of aminopyrazoles. Aminopyrazoles are known for their significant therapeutic potential and are widely studied in medicinal chemistry. This compound features a pyrazole ring, which is a versatile scaffold in organic synthesis and medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions

5-Amino-N-(1-ethyl-1H-pyrazol-4-yl)-2-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Amino-N-(1-ethyl-1H-pyrazol-4-yl)-2-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-N-(1-ethyl-1H-pyrazol-4-yl)-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. It is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the modulation of various biological processes, including inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-N-(1-ethyl-1H-pyrazol-4-yl)-2-methylbenzamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its ethyl group at the 1-position and the amino group at the 5-position make it a valuable scaffold for the development of new therapeutic agents .

Properties

Molecular Formula

C13H16N4O

Molecular Weight

244.29 g/mol

IUPAC Name

5-amino-N-(1-ethylpyrazol-4-yl)-2-methylbenzamide

InChI

InChI=1S/C13H16N4O/c1-3-17-8-11(7-15-17)16-13(18)12-6-10(14)5-4-9(12)2/h4-8H,3,14H2,1-2H3,(H,16,18)

InChI Key

JSCDGUDYLXJDGN-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)NC(=O)C2=C(C=CC(=C2)N)C

Origin of Product

United States

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